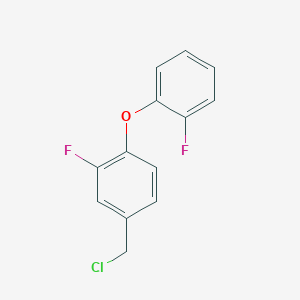

4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2O/c14-8-9-5-6-13(11(16)7-9)17-12-4-2-1-3-10(12)15/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFMKZAKGYXTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene, with the molecular formula C13H9ClF2O and a molecular weight of 254.66 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies, case reports, and research findings.

- Molecular Formula : C13H9ClF2O

- Molecular Weight : 254.66 g/mol

- CAS Number : 1039960-86-5

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its cytotoxic effects against various cancer cell lines and its potential as an inhibitor in specific biological pathways.

Cytotoxicity Studies

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic activity against a range of cancer cell lines. For instance, derivatives of fluorinated benzyl chloride have been tested against human leukemia and breast cancer cell lines, demonstrating IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.76 | |

| This compound | U-937 (leukemia) | 0.65 | |

| Doxorubicin | MCF-7 | 0.79 |

These results suggest that the compound exhibits comparable or superior cytotoxicity to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Apoptosis Induction : Flow cytometry assays indicate that this compound can induce apoptosis in cancer cell lines through caspase activation pathways.

- Inhibition of Cell Proliferation : The presence of halogen atoms in the phenyl ring has been associated with enhanced antiproliferative activity, suggesting that the electronic properties of the substituents play a critical role in its efficacy.

- Impact on Ion Channels : Similar compounds have shown potential as modulators of ion channels such as CFTR, which could be relevant for therapeutic applications in cystic fibrosis and other ion channelopathies .

Case Studies

Several case studies highlight the promising applications of fluorinated benzyl derivatives:

- A study demonstrated that fluorinated compounds showed higher selectivity and potency against specific cancer cell lines compared to non-fluorinated analogs, suggesting that fluorination may enhance biological activity .

- Another investigation into structure-activity relationships (SAR) revealed that modifications to the chloromethyl group could significantly affect the compound's interaction with target proteins involved in tumor growth .

Safety and Toxicology

While exploring the biological activity, it is also essential to consider the safety profile of this compound. Preliminary safety data indicate it is corrosive and should be handled with care to avoid environmental contamination .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene exhibit potent antimicrobial properties. For example, derivatives of benzimidazole containing fluorinated groups have shown notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy of these compounds.

Anti-inflammatory Properties

Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, several synthesized benzimidazole derivatives have been reported to exhibit significant anti-inflammatory effects in various assays, indicating that this compound could have similar therapeutic potential .

Material Science Applications

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in the synthesis of functional polymers. The chloromethyl group can serve as a reactive site for further modifications, allowing for the development of polymeric materials with tailored properties for specific applications such as coatings and adhesives .

Fluorinated Materials

Fluorinated compounds are known for their hydrophobic properties and thermal stability. Incorporating this compound into polymer matrices can enhance the performance characteristics of materials used in harsh environments, such as those found in aerospace and automotive industries .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution due to the electrophilic carbon atom bonded to chlorine.

| Reaction Type | Reagents/Conditions | Products | Mechanism |

|---|---|---|---|

| Hydrolysis | NaOH/H₂O, 80°C | 4-(Hydroxymethyl)-2-fluoro-1-(2-fluorophenoxy)benzene | S_N2 |

| Amination | NH₃/EtOH, 60°C | 4-(Aminomethyl)-2-fluoro-1-(2-fluorophenoxy)benzene | S_N2 |

| Cyanidation | KCN/DMSO, 100°C | 4-(Cyanomethyl)-2-fluoro-1-(2-fluorophenoxy)benzene | S_N2 |

Key Findings :

-

The reaction follows an S_N2 pathway due to steric hindrance from the aromatic ring and electron-withdrawing fluorine substituents.

-

Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing the transition state.

Electrophilic Aromatic Substitution (EAS)

The benzene rings participate in EAS, with directing effects governed by substituents:

Substituent Effects :

-

The fluorophenoxy group acts as a meta director due to its electron-withdrawing nature .

-

The chloromethyl group exhibits weak ortho/para-directing effects via inductive withdrawal.

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings, though reactivity depends on halogen accessibility:

| Coupling Type | Catalyst/Reagents | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Boronic Acid | Biaryl derivatives | Drug intermediates |

| Ullmann | CuI, K₂CO₃, Amine | Aryl amine derivatives | Material science |

Limitations :

-

Aromatic fluorine atoms are poor leaving groups, requiring harsh conditions for activation .

-

Chloromethyl groups may participate in side reactions unless protected.

Oxidation and Reduction

Functional group transformations include:

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| Oxidation (CH₂Cl → COOH) | KMnO₄/H₂O, 120°C | 4-Carboxy-2-fluoro-1-(2-fluorophenoxy)benzene | Requires acidic conditions |

| Reduction (CH₂Cl → CH₃) | H₂/Pd-C, EtOH | 4-Methyl-2-fluoro-1-(2-fluorophenoxy)benzene | Competitive elimination observed |

Elimination Reactions

Dehydrohalogenation occurs under basic conditions:

| Base | Conditions | Product | Byproduct |

|---|---|---|---|

| KOtBu | DMF, 100°C | 4-Vinyl-2-fluoro-1-(2-fluorophenoxy)benzene | HCl |

Mechanism :

-

A strong base abstracts a β-hydrogen, leading to HCl elimination and formation of a styrene derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.